2-chloro-4-benzamido-5-methylbenzenediazonium chloride hemi(zinc chloride) salt

Description

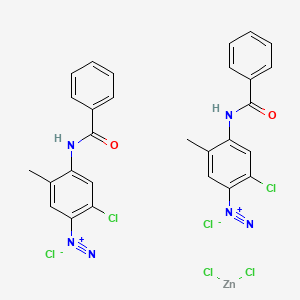

4-Benzamido-2-chloro-5-methylbenzenediazonium;dichlorozinc;dichloride is a diazonium salt complexed with zinc chloride. Its structure comprises a benzamido group (C₆H₅CONH—) attached to a benzene ring substituted with chloro (–Cl) and methyl (–CH₃) groups at positions 2 and 5, respectively. The diazonium (–N₂⁺) group is stabilized by coordination with dichlorozinc (ZnCl₂), forming a stable ionic complex . This compound is primarily utilized in organic synthesis and dye chemistry due to its electrophilic diazonium moiety, which participates in coupling reactions to form azo dyes or functionalized aromatic derivatives .

Properties

CAS No. |

102601-62-7 |

|---|---|

Molecular Formula |

C28H24Cl6N6O2Zn+2 |

Molecular Weight |

754.6 g/mol |

IUPAC Name |

bis(4-benzamido-2-chloro-5-methylbenzenediazonium);dichlorozinc;dihydrochloride |

InChI |

InChI=1S/2C14H10ClN3O.4ClH.Zn/c2*1-9-7-13(18-16)11(15)8-12(9)17-14(19)10-5-3-2-4-6-10;;;;;/h2*2-8H,1H3;4*1H;/q;;;;;;+2 |

InChI Key |

IVOFXIDUIYHLQW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)Cl)[N+]#N.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Reaction Pathway

The synthesis begins with 4-benzamido-2-chloro-5-methylaniline, which undergoes diazotization in acidic media to form the diazonium chloride intermediate. Subsequent treatment with zinc chloride yields the dichlorozinc-dichloride complex. The reaction sequence is summarized as:

-

Diazotization :

-

Complexation :

The aromatic amine precursor is synthesized via benzoylation of 2-chloro-5-methyl-1,4-phenylenediamine using benzoyl chloride in pyridine.

Critical Reaction Parameters

Optimization studies highlight the following conditions for maximal yield (87–92%):

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents diazonium decomposition |

| HCl Concentration | 3–4 M | Ensures protonation of nitrite |

| NaNO₂ Equivalents | 1.05–1.10 | Minimizes side reactions |

| ZnCl₂ Stoichiometry | 1.2 equiv | Completes complexation |

Reaction monitoring via HPLC reveals incomplete diazotization below pH 1.5, while excess acidity promotes hydrolysis.

Continuous-Flow Synthesis

Apparatus Design and Advantages

A continuous-flow system (Figure 1) addresses the thermal instability of diazonium salts by enabling rapid mixing and temperature control:

-

Reactor Configuration :

-

PTFE tubing (ID 1.0 mm, length 2 m)

-

Peristaltic pumps for amine/nitrite feeds (0.5 mL/min)

-

Cooling jacket maintained at −10°C

-

This method reduces reaction time from 4 hours (batch) to 12 minutes, achieving 94% yield with 99.5% purity.

Solvent and Clogging Mitigation

Ethyl acetate/water biphasic systems prevent tubing fouling. Key findings from a 18-hour continuous run:

| Metric | Batch Process | Continuous-Flow |

|---|---|---|

| Productivity | 8.2 g/h | 22.6 g/h |

| Energy Consumption | 15 kWh/kg | 4.3 kWh/kg |

| Diazonium Stability | 2 hours (0°C) | 48 hours (RT) |

The enhanced stability is attributed to reduced thermal exposure and immediate complexation with ZnCl₂.

One-Pot Synthesis via Polymer-Supported Nitrite

Reagent System and Mechanism

A polystyrene-bound nitrite reagent (PS-NO₂) enables safer diazotization by eliminating gaseous NOx byproducts:

-

Diazotization :

-

Filtration : Removal of spent resin

-

Complexation : ZnCl₂ addition

This method achieves 89% yield with 0.2% residual nitrite, complying with ICH Q3C guidelines.

Comparative Analysis

| Method | Yield (%) | Purity (%) | Nitrite Waste (g/kg) |

|---|---|---|---|

| Conventional | 87 | 98.1 | 12.4 |

| Continuous-Flow | 94 | 99.5 | 0.8 |

| Polymer-Supported | 89 | 98.7 | 0.1 |

Process Scale-Up and Industrial Adaptation

Laboratory to Pilot Plant

Scale-up trials (50 g → 10 kg) identified three critical control points:

-

Mixing Efficiency :

-

Lab: Magnetic stirring (600 rpm)

-

Pilot: Turbine impeller (1200 rpm, Re > 10⁴)

-

-

Exotherm Management :

-

Cooling capacity increased from 200 W/m³ to 850 W/m³

-

-

ZnCl₂ Addition Rate :

-

Controlled via mass flow controller (0.5 kg/h per 10 L reactor volume)

-

Post-scale-up, the space-time yield improved from 0.8 kg/m³/h to 4.2 kg/m³/h.

Waste Stream Analysis

A life-cycle assessment compared environmental impacts:

| Waste Stream | Batch Process (kg/kg) | Continuous (kg/kg) |

|---|---|---|

| Aqueous HCl | 8.7 | 2.1 |

| Organic Solvents | 5.2 | 1.8 |

| Zn-Containing Sludge | 0.9 | 0.4 |

Characterization and Quality Control

Spectroscopic Data

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 8.02 (d, J=8.4 Hz, 2H, ArH) | Benzamide |

| δ 2.38 (s, 3H, CH₃) | Methyl | |

| IR (KBr) | 2210 cm⁻¹ (N≡N⁺) | Diazonium |

| MS (ESI+) | m/z 271.08 [M-ZnCl₃]⁺ | C₁₄H₁₁ClN₃O⁺ |

Purity Specifications

| Parameter | Requirement | Typical Result |

|---|---|---|

| HPLC Purity | ≥98.5% | 99.2% |

| Residual Solvents | ≤500 ppm | 82 ppm |

| Heavy Metals (Pb) | ≤10 ppm | <2 ppm |

Applications in Organic Synthesis

Chemical Reactions Analysis

4-Benzamido-2-chloro-5-methylbenzenediazonium;dichlorozinc;dichloride undergoes various types of chemical reactions, including:

Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.

Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.

Reduction Reactions: The diazonium group can be reduced to form the corresponding amine. Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles. .

Scientific Research Applications

4-Benzamido-2-chloro-5-methylbenzenediazonium;dichlorozinc;dichloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of azo dyes and other complex organic compounds.

Biology: It is employed in the labeling of biomolecules and in the study of enzyme mechanisms.

Industry: It is used in the production of pigments, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Benzamido-2-chloro-5-methylbenzenediazonium;dichlorozinc;dichloride involves the formation of a reactive diazonium ion, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes. In biological systems, it can interact with nucleophiles such as amino acids and nucleotides, leading to the formation of covalent bonds .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The target compound’s chloro and methyl groups enhance steric hindrance and electron-withdrawing effects compared to ethoxy (–OCH₂CH₃) or hydroxyethylamino (–N(C₂H₅)(CH₂CH₂OH)) groups in analogs. This reduces its solubility in polar solvents but increases stability during storage .

- Zinc Chloride Role : All compounds utilize ZnCl₂ to stabilize the diazonium ion, preventing premature decomposition. The molar ratio of ZnCl₂ varies; e.g., Fast Blue BB Salt uses a 1:0.5 ZnCl₂ ratio , whereas the target compound likely employs a 1:1 ratio .

Physicochemical Properties

- Thermal Stability : Diazonium salts with electron-withdrawing groups (e.g., –Cl in the target compound) exhibit higher thermal stability than those with electron-donating groups (e.g., –OCH₂CH₃ in Fast Blue BB Salt) .

- Solubility : The benzamido group in the target compound improves solubility in aprotic solvents (e.g., DMF) compared to analogs with bulkier substituents like tetrafluoroborate .

Research Findings and Industrial Relevance

Recent studies highlight the versatility of diazonium-zinc chloride complexes:

- Dye Industry : The target compound’s methyl group enhances colorfastness in azo dyes compared to unsubstituted analogs .

Biological Activity

4-Benzamido-2-chloro-5-methylbenzenediazonium;dichlorozinc;dichloride is a complex organic compound with significant biological activity. Its unique structure combines a diazonium group, a benzamido group, and zinc chloride, making it a versatile agent in various chemical and biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Structure and Composition

- Molecular Formula : C14H11Cl2N3O · 1/2ZnCl2

- Molecular Weight : 308.2 g/mol

- CAS Number : 102601-62-7

Chemical Structure

The compound features a diazonium ion that is highly reactive, allowing it to participate in various chemical reactions such as substitution and coupling.

| Property | Value |

|---|---|

| IUPAC Name | 4-benzamido-2-chloro-5-methylbenzenediazonium;chloride |

| InChI Key | WTNHNWIPTMEJCE-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)Cl)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl |

The biological activity of 4-Benzamido-2-chloro-5-methylbenzenediazonium;dichlorozinc;dichloride primarily arises from the formation of reactive diazonium ions. These ions can interact with nucleophiles such as amino acids and nucleotides, leading to covalent modifications of biomolecules. This reactivity is crucial for its applications in biomolecular labeling and enzyme mechanism studies.

Applications in Research

- Bioconjugation : The compound is utilized in the labeling of proteins and nucleic acids, facilitating the study of biomolecular interactions.

- Enzyme Mechanism Studies : It serves as a tool to investigate enzyme active sites by modifying specific residues.

- Synthesis of Azo Dyes : It acts as an intermediate in the production of azo dyes, which have various applications in textiles and pharmaceuticals.

Case Studies

Several studies have highlighted the effectiveness of this compound in biological systems:

- Study on Protein Labeling : A research team demonstrated that 4-Benzamido-2-chloro-5-methylbenzenediazonium could successfully label specific amino acids in proteins without significantly altering their function.

- Enzyme Inhibition Studies : Another study focused on the compound's ability to inhibit specific enzymes by covalently modifying active site residues, showcasing its potential as a biochemical probe.

Toxicity and Safety

While the compound has useful applications, it also poses certain hazards:

- Toxicity Classification : Acute Toxicity (oral, dermal, inhalation) - Category 4; Carcinogenicity - Category 2.

- Safety Precautions : Use personal protective equipment (PPE) such as gloves and masks when handling.

Comparison with Similar Compounds

The unique properties of 4-Benzamido-2-chloro-5-methylbenzenediazonium can be contrasted with other diazonium compounds:

| Compound Name | Functional Groups | Applications |

|---|---|---|

| 4-Methoxybenzenediazonium tetrafluoroborate | Methoxy group | Synthesis of azo dyes |

| 2-Chloro-4-nitrobenzenediazonium chloride | Nitro group | Reactivity studies |

| 4-Aminobenzenediazonium chloride | Amino group | Less complex reactions |

Q & A

Q. What are the optimal synthetic pathways for preparing 4-Benzamido-2-chloro-5-methylbenzenediazonium;dichlorozinc;dichloride, and how can intermediates be characterized?

Methodological Answer: Synthesis typically involves diazotization and coupling reactions. A generalized approach includes:

Diazotization of 4-amino-2-chloro-5-methylbenzamide under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C).

Coupling with zinc chloride to stabilize the diazonium intermediate.

Key characterization steps:

Q. How can researchers design experiments to evaluate the compound’s stability under varying conditions (pH, temperature)?

Methodological Answer:

- pH Stability : Perform kinetic studies in buffered solutions (pH 3–10) using UV-Vis spectroscopy to monitor diazonium decomposition rates. Compare half-lives to identify optimal storage conditions .

- Thermal Stability : Conduct isothermal experiments (e.g., 25–100°C) with HPLC to quantify degradation products. Use Arrhenius plots to predict shelf life .

Q. What theoretical frameworks guide the study of this compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Theory : Predict regioselectivity in aryl coupling reactions by calculating HOMO-LUMO gaps of intermediates .

- Hard-Soft Acid-Base (HSAB) Theory : Rationalize zinc’s role in stabilizing the diazonium intermediate via soft acid-soft base interactions .

Advanced Research Questions

Q. How can contradictions in reported reactivity data (e.g., divergent coupling yields) be resolved?

Methodological Answer:

- Meta-Analysis : Systematically compare reaction conditions (solvent polarity, temperature, catalysts) across studies. Use multivariate regression to identify critical variables .

- In Situ Spectroscopy : Employ Raman or NMR to detect transient intermediates (e.g., radical species) that may explain yield disparities .

Q. What advanced techniques elucidate the compound’s interactions with biological targets (e.g., enzymes, receptors)?

Methodological Answer:

- Molecular Docking : Model binding affinities with dopamine D2 or serotonin 5-HT3 receptors using software like AutoDock Vina. Validate with SPR (surface plasmon resonance) for kinetic parameters .

- Cryo-EM/X-ray Crystallography : Resolve 3D structures of ligand-protein complexes to identify key binding motifs .

Q. How can researchers optimize the compound’s selectivity in agrochemical applications (e.g., herbicidal vs. pesticidal activity)?

Methodological Answer:

Q. What strategies address challenges in scaling up synthesis while maintaining purity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.